Indene oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Indene oxide can be synthesized through the epoxidation of indene. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), which reacts with indene to form this compound. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more robust and scalable processes. For example, the epoxidation can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers a more environmentally friendly approach compared to traditional peracid methods.
Chemical Reactions Analysis
Types of Reactions: Indene oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form compounds such as indanediol.
Reduction: Reduction of this compound can yield indane derivatives.
Substitution: The epoxide ring in this compound can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions to open the epoxide ring.
Major Products Formed:
Oxidation: Indanediol
Reduction: Indane derivatives
Substitution: Various substituted indane derivatives depending on the nucleophile used
Scientific Research Applications
Indene oxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Chiral this compound derivatives are used in the synthesis of pharmaceutical compounds, such as HIV protease inhibitors.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of indene oxide involves its reactivity as an epoxide. The strained three-membered ring of the epoxide is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows this compound to participate in various chemical reactions, leading to the formation of diverse products. In biological systems, the reactivity of this compound can lead to interactions with biomolecules, potentially resulting in biological activity.
Comparison with Similar Compounds
Indene: The parent compound of indene oxide, lacking the epoxide functional group.
Indanone: A ketone derivative of indene, used in the synthesis of pharmaceuticals.
Indanediol: A diol derivative formed by the oxidation of this compound.
Comparison: this compound is unique due to the presence of the epoxide functional group, which imparts distinct reactivity compared to its parent compound indene and other derivatives like indanone and indanediol. The epoxide ring makes this compound a versatile intermediate in organic synthesis, allowing for the formation of a wide range of products through ring-opening reactions.
Properties
IUPAC Name |
6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCFMYYDATGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871806 | |
Record name | 1,2-Epoxyindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-22-9 | |
Record name | 1,2-Epoxyindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Epoxyindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-EPOXYINDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080U5Q5IYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.